TED-347 -

TED-347

Catalog Number: EVT-283906
CAS Number:
Molecular Formula: C15H11ClF3NO
Molecular Weight: 313.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TED-347 is a small molecule inhibitor specifically designed to disrupt the interaction between the transcriptional enhanced associate domain (TEAD) family of transcription factors and Yes-associated protein (YAP). This interaction plays a crucial role in the Hippo signaling pathway, which regulates organ size, cell proliferation, and apoptosis. [, , , ] Dysregulation of the Hippo pathway, particularly the overactivation of YAP, is implicated in the development and progression of various cancers. [, , , ] TED-347 acts as an allosteric inhibitor, binding to a specific site on TEAD and preventing the formation of the TEAD-YAP complex. [] This inhibition disrupts the transcriptional activity of YAP, ultimately suppressing the expression of genes involved in cell proliferation and survival, making TED-347 a potential therapeutic agent for cancers with dysregulated Hippo signaling. [, , , ]

Verteporfin

  • Compound Description: Verteporfin is a benzoporphyrin derivative known for its photosensitizing properties. It is clinically used in photodynamic therapy for treating neovascular age-related macular degeneration. []
  • Relevance: Verteporfin is mentioned alongside TED-347 as a pharmacological inhibitor of Yes-associated protein (YAP) in a study investigating its role in Graves' orbitopathy. This suggests a potential structural similarity or shared mechanism of action between Verteporfin and TED-347 in targeting YAP. []

Cerivastatin

  • Relevance: Similar to Verteporfin, Cerivastatin is identified as a pharmacological YAP inhibitor alongside TED-347 in a study exploring its therapeutic potential in Graves' orbitopathy. This suggests it may share a similar mechanism of action with TED-347, although further investigation is needed to confirm this relationship. []

NSC682769

  • Compound Description: NSC682769 is a small molecule inhibitor that directly disrupts the interaction between YAP and TEAD. []
  • Relevance: NSC682769 is grouped with TED-347 as a YAP-TEAD binding inhibitor, highlighting their shared target and potential for similar therapeutic applications. []

IK-930

  • Compound Description: IK-930 is a small molecule that inhibits the interaction between YAP and TEAD. []
  • Relevance: IK-930 is mentioned alongside TED-347 as a YAP-TEAD binding inhibitor. This suggests a functional similarity, indicating that IK-930 likely shares a similar binding site or mechanism of action with TED-347 in disrupting the YAP-TEAD interaction. []

FRAX-1036

  • Compound Description: FRAX-1036 is a small molecule inhibitor targeting Group I PAK kinases, particularly PAK1 and PAK2. []
  • Relevance: Although not directly targeting YAP/TEAD like TED-347, FRAX-1036 was found to work synergistically with YAP-TEAD inhibitors (including TED-347) in reducing the viability and proliferation of schwannoma cells. This suggests a potential for combination therapy using both compounds. []

G555

  • Compound Description: G555 is a small molecule inhibitor of Group I PAK kinases. []
  • Relevance: Similar to FRAX-1036, G555 targets Group I PAK kinases and demonstrates a synergistic effect when combined with YAP-TEAD inhibitors, including TED-347. This further strengthens the possibility of a combination therapeutic approach using both types of inhibitors. []

NVS-1-PAK1

  • Compound Description: NVS-1-PAK1 is a highly selective inhibitor specifically targeting PAK1, a member of the Group I PAK family. []
  • Relevance: Like other PAK inhibitors mentioned, NVS-1-PAK1, while not structurally related to TED-347, showed potential for synergistic effects when used in combination with YAP-TEAD inhibitors, including TED-347. This highlights the potential for developing combination therapies targeting both the Hippo pathway and PAK proteins. []
Synthesis Analysis

The synthesis of TED-347 involves several key steps that enhance its binding affinity and selectivity for the YAP-TEAD interaction. Initially, flufenamic acid serves as the starting material due to its weak non-covalent binding properties. The synthesis process includes:

  1. Modification of Flufenamic Acid: A chloromethylketone moiety is introduced to create a reactive electrophile that can form a covalent bond with the target cysteine residue .
  2. Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological assays .
  3. Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Technical details regarding reaction conditions, such as temperature and solvent choices, are critical for optimizing yield and selectivity during synthesis but are not extensively detailed in available literature.

Molecular Structure Analysis

The molecular structure of TED-347 can be described as follows:

  • Molecular Formula: C₁₄H₁₃ClN₂O₂S
  • Molecular Weight: 300.78 g/mol

The compound features a chloromethylketone group that facilitates covalent bonding and a phenyl ring that contributes to hydrophobic interactions with the target protein. The structural analysis shows that TED-347 adopts a conformation that allows efficient binding within the palmitate pocket of TEAD proteins, stabilizing the interaction with YAP .

Chemical Reactions Analysis

TED-347 primarily undergoes reactions involving covalent modification of the target protein's cysteine residue. This reaction can be summarized as follows:

  1. Covalent Bond Formation: The chloromethylketone moiety reacts with the thiol group of the cysteine residue in TEAD proteins, forming a stable thioether bond.
  2. Inhibition of Protein-Protein Interaction: This covalent modification alters the conformation of TEAD proteins, preventing their interaction with YAP and thereby inhibiting downstream signaling pathways associated with cell proliferation .

The specificity of TED-347 for TEAD over other related proteins is attributed to subtle conformational differences at the binding site .

Mechanism of Action

The mechanism by which TED-347 exerts its inhibitory effects involves several steps:

  1. Binding: TED-347 binds to the palmitate pocket of TEAD proteins via covalent bonding to a conserved cysteine residue.
  2. Conformational Change: This binding induces a conformational change in TEAD that disrupts its ability to interact with YAP.
  3. Inhibition of Signaling Pathways: The inhibition of YAP-TEAD interactions leads to decreased transcriptional activity associated with growth-promoting genes, effectively blocking cell proliferation and survival signals .

Data from studies indicate that this mechanism can significantly impact tumor growth and stemness characteristics in cancer cells .

Physical and Chemical Properties Analysis

TED-347 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Stability studies suggest that TED-347 retains activity under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicate that TED-347 maintains its inhibitory properties across various concentrations up to its Ki value .

Applications

TED-347 has significant potential in scientific research and therapeutic applications:

  1. Cancer Research: As an inhibitor of YAP-TEAD interactions, TED-347 can be utilized in studies aimed at understanding cancer cell biology and developing new cancer therapies.
  2. Drug Development: The compound serves as a lead structure for designing more potent inhibitors targeting similar protein-protein interactions involved in various diseases.
  3. Biological Studies: Researchers can use TED-347 to explore the role of YAP-TEAD signaling in cellular processes such as differentiation, migration, and apoptosis .
Introduction to TEAD-YAP Signaling and Therapeutic Targeting

Hippo Pathway Overview: Role in Cell Proliferation and Cancer

The Hippo pathway is an evolutionarily conserved signaling cascade that functions as a master regulator of organ size, tissue homeostasis, and tumor suppression. This kinase-driven pathway phosphorylates the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), leading to their cytoplasmic sequestration and proteasomal degradation. Dysregulation of the Hippo pathway—through mutations in upstream tumor suppressors like NF2 (neurofibromin 2), LATS1/2 (large tumor suppressor kinases), or SAV1 (scaffold protein Salvador)—results in nuclear accumulation of YAP/TAZ. This aberrant activation drives uncontrolled cell proliferation, inhibits apoptosis, and promotes epithelial-mesenchymal transition (EMT) in cancers such as mesothelioma, hepatocellular carcinoma, and glioblastoma [2] [10].

Table 1: Core Components of the Hippo Pathway

ComponentDrosophila HomologFunction in PathwayCancer Relevance
MST1/2Hippo (Hpo)Phosphorylates LATS1/2Rarely mutated; regulatory loss observed
LATS1/2Warts (Wts)Phosphorylates YAP/TAZInactivated in mesothelioma
YAP/TAZYorkie (Yki)Transcriptional coactivatorsAmplified in liver/breast cancers
TEAD1-4Scalloped (Sd)DNA-binding transcription factorsOverexpressed in solid tumors

TEAD Transcription Factors: Structural and Functional Characteristics

TEAD proteins (TEAD1–4) are the terminal transcription factors of the Hippo pathway, characterized by a conserved TEA DNA-binding domain and a YAP/TAZ-binding domain (YBD). Structurally, TEADs contain three critical interfaces for coactivator interaction:

  • Interface 1: Low-affinity binding site
  • Interface 2: α-Helix binding groove (initial docking site)
  • Interface 3: Ω-loop pocket (high-affinity "hotspot") [6]A unique feature of TEADs is their autopalmitoylation capability at a conserved cysteine residue (e.g., C367 in TEAD4), which stabilizes the protein and enhances YAP/TAZ binding. This hydrophobic palmitate-binding pocket is structurally distinct from the protein-protein interaction (PPI) interfaces and serves as an allosteric regulatory site [8].

Table 2: Ligandable Sites in TEAD Proteins

Binding SiteFunctionLigand TypeTherapeutic Significance
Palmitate pocketAutopalmitoylation siteLipid-mimetics (e.g., MGH-CP1)Allosteric inhibition
Ω-loop pocketInterface 3 for YAP/TAZ bindingPPI inhibitors (e.g., TED-347)Direct disruption of PPI
α-Helix grooveInterface 2 for initial dockingPeptidomimeticsModerate affinity disruption

YAP/TAZ as Oncogenic Coactivators: Interaction with TEAD Proteins

YAP and TAZ lack DNA-binding domains and rely entirely on TEAD transcription factors to regulate target genes. The interaction occurs through the N-terminal TEAD-binding domain (TBD) of YAP/TAZ, which engages Interfaces 2 and 3 of TEADs with nanomolar affinity. Key residues like Serine 94 (S94) in human YAP are critical for this interaction; mutation to alanine (S94A) abolishes TEAD binding without affecting other partners like RUNX2 [10]. Once bound, the YAP-TEAD complex drives expression of pro-tumorigenic genes such as:

  • CTGF (connective tissue growth factor)
  • CYR61 (cysteine-rich angiogenic inducer)
  • ANKRD1 (ankyrin repeat domain-containing protein 1)
  • BIRC5 (survivin) [3]In malignant mesothelioma, nuclear YAP-TEAD activity correlates with tumor aggressiveness and resistance to chemotherapy. Similarly, in breast cancer, TAZ activation promotes cancer stem cell phenotypes and metastasis [3] [10].

Rationale for Targeting TEAD-YAP Interaction in Cancer Therapy

Pharmacological disruption of the YAP-TEAD PPI represents a promising strategy for cancers driven by Hippo pathway dysregulation. While allosteric inhibitors targeting the palmitate pocket (e.g., VT104, MGH-CP1) show activity, they indirectly weaken YAP binding and require prolonged exposure for efficacy. In contrast, direct PPI inhibitors like TED-347 bind the Ω-loop pocket (Interface 3), competitively and covalently evicting YAP from chromatin [8]. TED-347’s mechanism offers advantages:

  • Rapid inhibition of TEAD transcriptional activity (within hours vs. days for allosteric inhibitors)
  • Irreversible effects due to covalent modification
  • Specificity for the YAP-binding site over other transcriptional regulators [6] [8]

Table 3: Pharmacological Properties of TED-347

PropertyValueAssay SystemSignificance
TEAD4-YAP EC505.9 µMFluorescence polarizationHigh potency in biochemical assay
Binding kineticsKi = 10.3 µMCovalent binding assayIrreversible inhibition kinetics
Inactivation rate (t1/2)18.2 hoursKinetic analysisSustained target engagement
SelectivityNo inhibition of uPAR•uPA or Cav2.2 α•βCounter-screening assaysMinimal off-target effects

TED-347 covalently alkylates Cysteine 367 in the central pocket of TEAD4, disrupting YAP binding even in Hippo-altered cancers with constitutive YAP activation. Its efficacy in reducing CTGF transcript levels and inhibiting viability of glioblastoma cells (GBM43) validates the therapeutic potential of direct YAP-TEAD disruption [8].

Properties

Product Name

TED-347

IUPAC Name

2-chloro-1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone

Molecular Formula

C15H11ClF3NO

Molecular Weight

313.70 g/mol

InChI

InChI=1S/C15H11ClF3NO/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2

InChI Key

JPVDFGYNLUBCSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

TED347; TED 347; TED-347

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.